2-Piperidinecarboxylicacid, 6-oxo-2-phenyl-
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Overview
Description
6-Carboxy-6-phenylpiperidin-2-one is a heterocyclic compound that belongs to the piperidine family. Piperidine is a six-membered ring containing five carbon atoms and one nitrogen atom. The compound is characterized by the presence of a carboxyl group and a phenyl group attached to the piperidin-2-one ring.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Carboxy-6-phenylpiperidin-2-one can be achieved through various synthetic routes. One common method involves the cyclization of appropriate precursors under controlled conditions. For example, the reaction of phenylacetic acid with piperidin-2-one in the presence of a dehydrating agent can yield the desired compound. The reaction typically requires heating and the use of a solvent such as toluene .
Industrial Production Methods
Industrial production of 6-Carboxy-6-phenylpiperidin-2-one may involve more efficient and scalable methods. One such method is the catalytic hydrogenation of suitable precursors. This process can be carried out in a high-pressure reactor using a palladium or platinum catalyst. The reaction conditions, including temperature and pressure, are optimized to achieve high yields and purity .
Chemical Reactions Analysis
Types of Reactions
6-Carboxy-6-phenylpiperidin-2-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the compound into alcohols or amines.
Substitution: The phenyl group can undergo electrophilic aromatic substitution reactions, leading to the formation of substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.
Substitution: Electrophilic aromatic substitution reactions often require catalysts such as aluminum chloride or iron(III) chloride.
Major Products Formed
Oxidation: Carboxylic acids and ketones.
Reduction: Alcohols and amines.
Substitution: Substituted phenyl derivatives.
Scientific Research Applications
6-Carboxy-6-phenylpiperidin-2-one has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: It serves as a building block for the development of pharmaceutical agents, particularly those targeting neurological disorders.
Industry: The compound is utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 6-Carboxy-6-phenylpiperidin-2-one involves its interaction with specific molecular targets. In biological systems, the compound may bind to enzymes or receptors, modulating their activity. For example, it can inhibit certain enzymes involved in metabolic pathways, leading to therapeutic effects. The exact molecular targets and pathways depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
1-Benzyl-6-phenylpiperidin-2-one-5-carboxylic acid: This compound shares a similar piperidine core structure but differs in the substitution pattern.
6-Ethoxycarbonyl-6-phenylpiperidin-2-one: Another related compound with an ethoxycarbonyl group instead of a carboxyl group.
Uniqueness
6-Carboxy-6-phenylpiperidin-2-one is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of both carboxyl and phenyl groups allows for diverse chemical modifications and potential therapeutic applications .
Properties
CAS No. |
167398-76-7 |
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Molecular Formula |
C12H13NO3 |
Molecular Weight |
219.24 g/mol |
IUPAC Name |
6-oxo-2-phenylpiperidine-2-carboxylic acid |
InChI |
InChI=1S/C12H13NO3/c14-10-7-4-8-12(13-10,11(15)16)9-5-2-1-3-6-9/h1-3,5-6H,4,7-8H2,(H,13,14)(H,15,16) |
InChI Key |
JFLNHVLKRQQUNV-UHFFFAOYSA-N |
SMILES |
C1CC(=O)NC(C1)(C2=CC=CC=C2)C(=O)O |
Canonical SMILES |
C1CC(=O)NC(C1)(C2=CC=CC=C2)C(=O)O |
Synonyms |
2-Piperidinecarboxylic acid, 6-oxo-2-phenyl- |
Origin of Product |
United States |
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